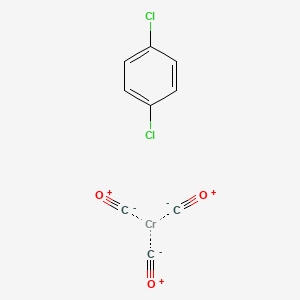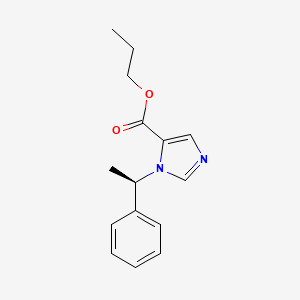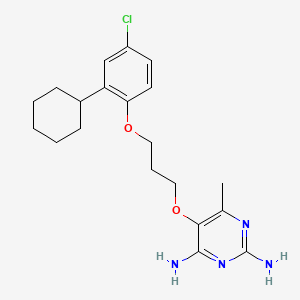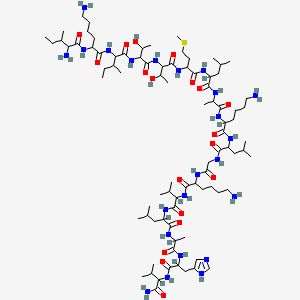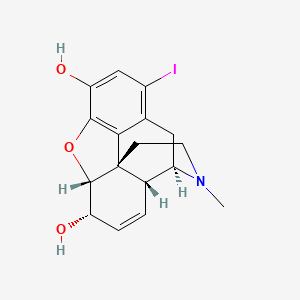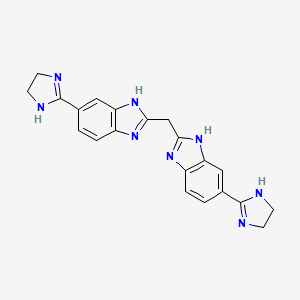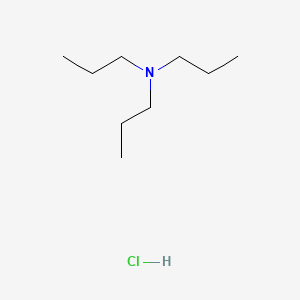
Tripropylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropylammonium chloride is a quaternary ammonium compound with the chemical formula
(C3H7)3NHCl
. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tripropylammonium chloride can be synthesized through the alkylation of tripropylamine with an alkyl halide, typically using propyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
(C3H7)3N+C3H7Cl→(C3H7)3NHCl
Industrial Production Methods: In industrial settings, this compound is produced by the continuous alkylation of tripropylamine. The process involves the use of a fixed-bed reactor where tripropylamine and propyl chloride are passed over a catalyst at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tripropylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can be used as a phase transfer catalyst in such processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include tripropylamine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tripropylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is used in the production of surfactants, emulsifiers, and other chemical intermediates.
Wirkmechanismus
The mechanism by which tripropylammonium chloride exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The chloride ion can also participate in ionic interactions, influencing the reactivity of other compounds.
Vergleich Mit ähnlichen Verbindungen
Tetrapropylammonium chloride: Similar in structure but with an additional propyl group.
Triethylammonium chloride: Similar but with ethyl groups instead of propyl groups.
Uniqueness: Tripropylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a phase transfer catalyst.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
Eigenschaften
CAS-Nummer |
14488-44-9 |
|---|---|
Molekularformel |
C9H22ClN |
Molekulargewicht |
179.73 g/mol |
IUPAC-Name |
N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H |
InChI-Schlüssel |
BMXILUZRCXPKOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


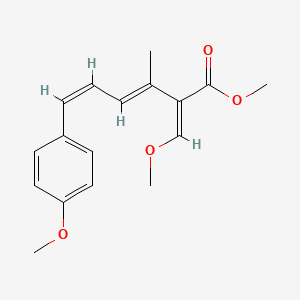
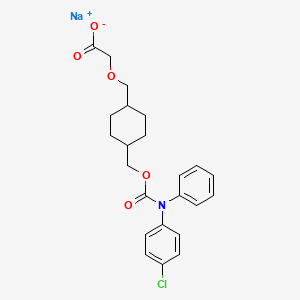
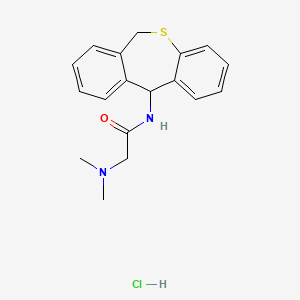
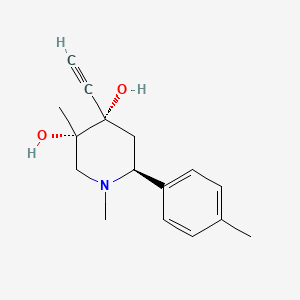
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)

